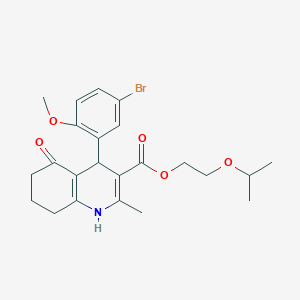![molecular formula C21H23NO5 B5026556 2-(4-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5026556.png)
2-(4-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is commonly known as MOE-EtPh-OBu and is a derivative of ethyl 4-aminobenzoate. MOE-EtPh-OBu has a molecular weight of 445.54 g/mol and a chemical formula of C26H29NO6.
Wirkmechanismus
MOE-EtPh-OBu exerts its inhibitory effects on enzymes by binding to the active site of the enzyme, thereby preventing the substrate from binding. This leads to a decrease in enzyme activity and ultimately results in the inhibition of the physiological process that the enzyme is involved in.
Biochemical and physiological effects:
MOE-EtPh-OBu has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on enzymes, MOE-EtPh-OBu has also been shown to have antioxidant properties. This property makes MOE-EtPh-OBu a potential candidate for the treatment of oxidative stress-related diseases, including cancer and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MOE-EtPh-OBu has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent inhibitory effects on enzymes. However, MOE-EtPh-OBu has some limitations, including its solubility in water. This limits its use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the research on MOE-EtPh-OBu. One potential direction is the development of MOE-EtPh-OBu derivatives with improved solubility in water. Another direction is the evaluation of the potential of MOE-EtPh-OBu as a therapeutic agent for the treatment of various diseases, including Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of MOE-EtPh-OBu and its effects on various physiological processes.
Synthesemethoden
MOE-EtPh-OBu can be synthesized using various methods, including the direct reaction between ethyl 4-aminobenzoate and 4-methoxyphenylacetic acid. Another method involves the reaction between ethyl 4-aminobenzoate and 2-ethylphenyl isocyanate, followed by the reaction with ethyl acetoacetate.
Wissenschaftliche Forschungsanwendungen
MOE-EtPh-OBu has shown potential in various scientific research applications. One of the most promising applications is in the field of drug discovery. MOE-EtPh-OBu has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are potential targets for the treatment of various diseases, including Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-(2-ethylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-3-15-6-4-5-7-18(15)22-20(24)12-13-21(25)27-14-19(23)16-8-10-17(26-2)11-9-16/h4-11H,3,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWQXIULUKHKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B5026478.png)

![ethyl 4-{[2-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5026483.png)

![benzyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5026498.png)
![1-benzyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5026503.png)

![N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5026525.png)
![2-{[(1-methylethylidene)amino]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B5026536.png)
![N-(2-chloro-3-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5026538.png)

![1-(4-bromophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5026560.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5026571.png)
